![molecular formula C6H9N3O B3088843 (6-Methoxypyrazin-2-YL)methanamine CAS No. 1187221-99-3](/img/structure/B3088843.png)
(6-Methoxypyrazin-2-YL)methanamine
Overview
Description
“(6-Methoxypyrazin-2-YL)methanamine” is a chemical compound with the molecular weight of 175.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(6-Methoxypyrazin-2-YL)methanamine” is1S/C6H9N3O.ClH/c1-10-6-4-8-3-5 (2-7)9-6;/h3-4H,2,7H2,1H3;1H
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“(6-Methoxypyrazin-2-YL)methanamine” is a powder that is stored at room temperature . It has a molecular weight of 175.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Antimicrobial Activities
One significant application of derivatives of (6-Methoxypyrazin-2-YL)methanamine is in the development of new antimicrobial agents. For instance, derivatives synthesized from 4-methoxyaniline demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, indicating their potential as novel antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Stroke Treatment
Recent advances have highlighted the therapeutic applications of tetramethylpyrazine nitrones, including derivatives of (6-Methoxypyrazin-2-YL)methanamine, for stroke treatment. These compounds exhibit potent thrombolytic activity, free radicals scavenging power, and neuroprotection, underscoring their promise in cerebral ischemia therapy (Marco-Contelles, 2020).
Antitumor Activity
Functionalized derivatives of (6-Methoxypyrazin-2-YL)methanamine have been evaluated for their in vitro antitumor activity. Compounds featuring ferrocene-containing derivatives displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, illustrating their potential in cancer treatment (Károlyi et al., 2012).
Wine Flavor Analysis
In the food and beverage sector, methoxypyrazines, including derivatives of (6-Methoxypyrazin-2-YL)methanamine, play a critical role in defining the flavor profiles of wines. Research into the methoxypyrazine-derived flavor of wine focuses on understanding the biosynthesis pathways and the factors influencing these compounds' concentrations in grape berries. Such studies are crucial for wine quality and sensory attributes management (Dunlevy et al., 2013).
properties
IUPAC Name |
(6-methoxypyrazin-2-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-4-8-3-5(2-7)9-6/h3-4H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHLPTOONCZPHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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